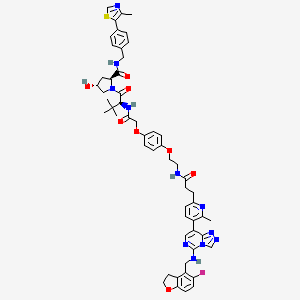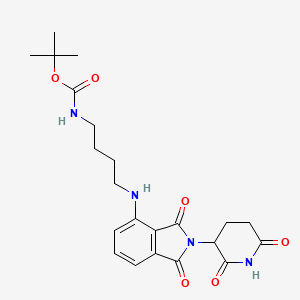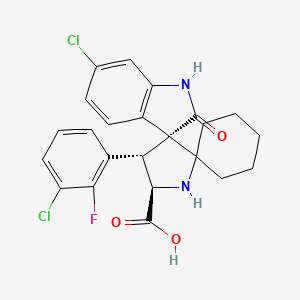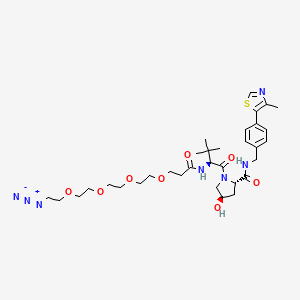
(S,R,S)-Ahpc-C2-peg4-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-Ahpc-C2-peg4-N3 is a chiral compound with specific stereochemistry, which makes it an interesting subject for various scientific studies. The compound is characterized by its unique structural features, including a polyethylene glycol (PEG) linker and an azide group, which contribute to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-C2-peg4-N3 typically involves multiple steps, starting from readily available starting materials. The process includes the following key steps:
Formation of the chiral center: This is achieved through asymmetric synthesis or chiral resolution techniques to ensure the correct stereochemistry.
Attachment of the polyethylene glycol linker: This step involves the use of coupling agents and specific reaction conditions to attach the PEG linker to the chiral center.
Introduction of the azide group: The azide group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-C2-peg4-N3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry, to form triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the azide group.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(S,R,S)-Ahpc-C2-peg4-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential in drug delivery systems due to its PEG linker, which enhances solubility and biocompatibility.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-C2-peg4-N3 involves its ability to participate in various chemical reactions due to its functional groups. The azide group, in particular, is reactive in click chemistry, allowing for the formation of stable triazole linkages. The PEG linker provides solubility and flexibility, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-Ahpc-C2-peg4-N3: A stereoisomer with different chiral centers.
(S,S,S)-Ahpc-C2-peg4-N3: Another stereoisomer with all chiral centers in the same configuration.
(S,R,S)-Ahpc-C3-peg4-N3: A compound with a different linker length.
Uniqueness
(S,R,S)-Ahpc-C2-peg4-N3 is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the PEG linker and azide group also adds to its versatility and range of applications.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49N7O8S/c1-23-29(49-22-36-23)25-7-5-24(6-8-25)20-35-31(43)27-19-26(41)21-40(27)32(44)30(33(2,3)4)38-28(42)9-11-45-13-15-47-17-18-48-16-14-46-12-10-37-39-34/h5-8,22,26-27,30,41H,9-21H2,1-4H3,(H,35,43)(H,38,42)/t26-,27+,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYAUOFOYGDSX-HRHHFINDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N7O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
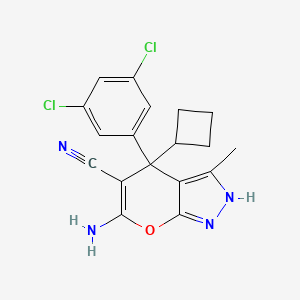
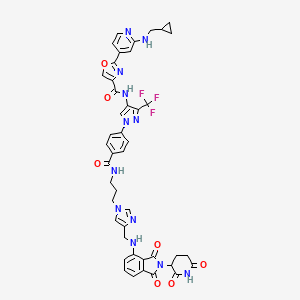
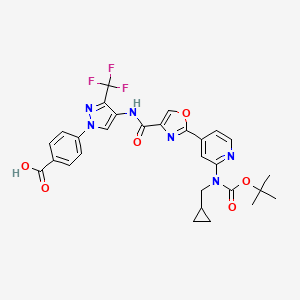
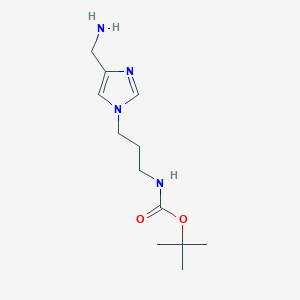
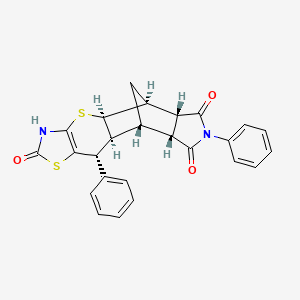
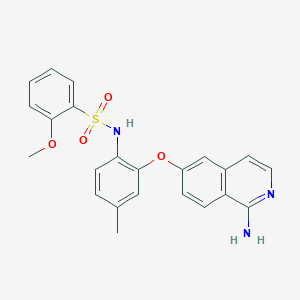
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
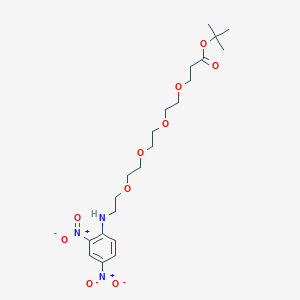
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
